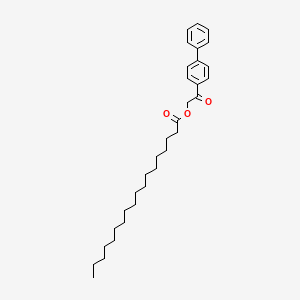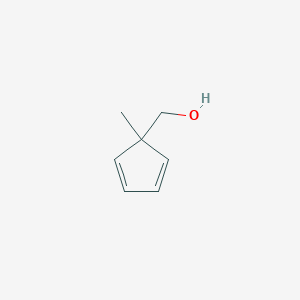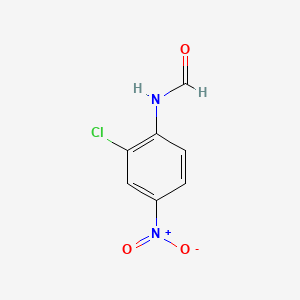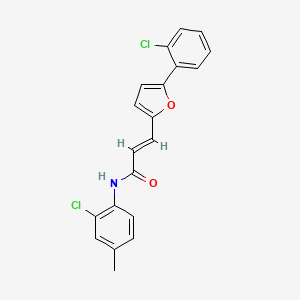
2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a biphenyl group attached to an oxoethyl chain, which is further esterified with octadecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate typically involves the esterification of 2-(Biphenyl-4-yl)-2-oxoethanol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, followed by downstream processing to isolate and purify the product.
Types of Reactions:
Oxidation: The biphenyl group in this compound can undergo oxidation reactions to form biphenyl ketones or carboxylic acids.
Reduction: The oxoethyl group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid, 4-biphenylcarboxaldehyde.
Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl octadecanoate.
Substitution: 4-nitrobiphenyl, 4-bromobiphenyl.
Aplicaciones Científicas De Investigación
2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.
Mecanismo De Acción
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is largely dependent on its interaction with biological membranes and enzymes. The biphenyl group can intercalate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the active biphenyl-4-yl-2-oxoethanol, which can then exert its effects on specific molecular targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Biphenyl-4-carboxylic acid: Shares the biphenyl core but differs in functional groups.
2-(Biphenyl-4-yl)ethanol: Similar structure but lacks the ester and oxo groups.
Octadecyl biphenyl-4-carboxylate: Similar ester linkage but with a different alkyl chain.
Uniqueness: 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is unique due to its combination of a biphenyl group with an oxoethyl esterified with a long-chain fatty acid. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
4376-40-3 |
|---|---|
Fórmula molecular |
C32H46O3 |
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] octadecanoate |
InChI |
InChI=1S/C32H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32(34)35-27-31(33)30-25-23-29(24-26-30)28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22,27H2,1H3 |
Clave InChI |
AGXGBNCGGADFTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)

![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)

![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)

![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)


